An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of the novel compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine. As a molecule incorporating both a bromopyridine and a 4-methylpiperidine moiety, it holds significant potential as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and prospective utility.
Introduction
The pyridine ring is a fundamental scaffold in a multitude of pharmaceutical agents, owing to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the piperidine motif is a prevalent feature in many biologically active compounds, contributing to desirable pharmacokinetic properties.[2] The strategic combination of these two privileged structures in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine creates a molecule with considerable potential for the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[3] The bromine atom on the pyridine ring offers a reactive handle for further functionalization through various cross-coupling reactions, while the tertiary amine of the piperidine moiety can influence solubility and receptor interactions.
This guide will delineate the key chemical and physical properties of this compound, present a detailed, two-step synthetic protocol, and explore its potential applications based on the known pharmacology of related structures.
Chemical Structure and Identifiers
The core structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine consists of a pyridine ring substituted with a bromine atom at the 3-position and a (4-methylpiperidin-1-yl)methyl group at the 5-position.
Diagram 1: Chemical Structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
Caption: Chemical structure of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine |
| Molecular Formula | C12H17BrN2 |
| Molecular Weight | 269.18 g/mol |
| Canonical SMILES | CC1CCN(CC1)CC2=CN=C(C=C2)Br |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar N-benzylpiperidine derivatives. |
| Boiling Point | > 300 °C at 760 mmHg | Estimated based on the high boiling points of its constituent parts (e.g., 3-bromo-4-methylpyridine boils at 199-200 °C).[4] |
| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. Limited solubility in water. | The tertiary amine and the pyridine nitrogen will contribute to some water solubility, but the overall molecule is largely nonpolar. |
| pKa | ~8.5-9.5 (for the piperidine nitrogen) | Typical range for tertiary amines. The pyridine nitrogen will be significantly less basic. |
Synthesis and Purification
The synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine can be plausibly achieved through a two-step process starting from commercially available 3-bromo-5-methylpyridine. The overall synthetic workflow is depicted below.
Diagram 2: Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 3-Bromo-5-(bromomethyl)pyridine
The first step involves the free-radical bromination of the methyl group of 3-bromo-5-methylpyridine at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude 3-bromo-5-(bromomethyl)pyridine can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine
The second step is a nucleophilic substitution (SN2) reaction where the secondary amine of 4-methylpiperidine displaces the benzylic bromide of the intermediate synthesized in Step 1.[6]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(bromomethyl)pyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reagents: Add 4-methylpiperidine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.) to the solution. The base is crucial to neutralize the hydrobromic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50°C) may be applied to increase the reaction rate if necessary.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: The final product, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine, can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are the predicted key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the benzylic methylene protons, the protons of the 4-methylpiperidine ring, and the methyl group protons. The pyridine protons will appear in the aromatic region (δ 7.5-8.5 ppm). The benzylic protons (CH2) will likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperidine ring will be in the aliphatic region (δ 1.0-3.0 ppm), and the methyl group will be a doublet around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring (δ 120-150 ppm), the benzylic carbon (δ ~60 ppm), and the carbons of the 4-methylpiperidine ring (δ 20-55 ppm), including the methyl carbon (δ ~22 ppm).
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent protonated molecular ion [M+H]⁺ peak. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion and bromine-containing fragments.[7] A common fragmentation pathway for N-benzylpiperidine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for:
-
Aromatic C-H stretching (~3000-3100 cm⁻¹)
-
Aliphatic C-H stretching (~2800-3000 cm⁻¹)
-
C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹)
-
C-Br stretching (~500-600 cm⁻¹)
Potential Applications in Drug Discovery
The structural motifs present in 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine suggest its potential as a valuable scaffold in medicinal chemistry.
-
CNS-active agents: The piperidine ring is a common feature in many CNS-active drugs. The overall lipophilicity and the basic nitrogen of the piperidine moiety can facilitate blood-brain barrier penetration.[1]
-
Oncology: The bromopyridine moiety can be utilized for the synthesis of kinase inhibitors and other anti-cancer agents through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.[10]
-
Fragment-based drug design: This molecule can serve as a versatile fragment for library synthesis, allowing for the exploration of chemical space around a privileged core structure.
Safety and Handling
As with any novel chemical compound, 3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The starting materials and intermediates, particularly 3-bromo-5-(bromomethyl)pyridine, are likely to be irritants and lachrymators.
Conclusion
3-Bromo-5-((4-methylpiperidin-1-yl)methyl)pyridine represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic route, and a discussion of its potential therapeutic applications. The synthetic protocols outlined herein offer a practical approach for researchers to access this molecule for further investigation. The structural features of this compound make it an attractive candidate for the development of new chemical libraries and the discovery of novel bioactive agents.
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